3-Chloro-5-methoxypyridine
Overview
Description
3-Chloro-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a derivative of pyridine, where the chlorine atom is substituted at the third position and the methoxy group at the fifth position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it’s involved in .
Mode of Action
3-Chloro-5-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium, to form new carbon-carbon bonds . The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-methoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 5-methoxypyridine using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the use of N-chlorosuccinimide (NCS) in the presence of a catalyst to achieve selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: 3-Methoxy-5-aminopyridine, 3-Methoxy-5-thiopyridine.
Oxidation: this compound-2-carboxylic acid.
Reduction: 3-Chloro-5-methylpyridine.
Scientific Research Applications
3-Chloro-5-methoxypyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-5-methoxypyridine
- 4-Chloro-5-methoxypyridin-3-amine
- 5-Chloro-2-methoxypyridin-3-ol
Comparison: 3-Chloro-5-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the chlorine atom can significantly affect the compound’s ability to undergo substitution reactions and its interaction with biological targets .
Properties
IUPAC Name |
3-chloro-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBHLLHHHQAFNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454908 | |
Record name | 3-Chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95881-83-7 | |
Record name | 3-Chloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings of the research on 3-chloro-5-methoxypyridine?
A1: The research [] focuses on the synthesis of this compound N-oxide and its subsequent nitration reactions. The authors successfully synthesized the target compound and demonstrated that its nitration can yield either the mono-nitro derivative (5-chloro-3-methoxy-2-nitropyridine N-oxide) or the di-nitro derivative (3-chloro-5-methoxy-2,6-dinitropyridine) depending on the reaction conditions. This finding highlights the influence of reaction parameters on the regioselectivity of nitration in this substituted pyridine N-oxide system. The study also explored the removal of substituents (chloro and methoxy groups) through base hydrolysis.
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